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Ulevostinag (isomer 2): A Comparative Guide to
Immunotherapies
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the STING (Stimulator of Interferon Genes)

agonist Ulevostinag (isomer 2), also known as MK-1454, with other immunotherapies for the

treatment of advanced solid tumors and lymphomas. The information is based on available

preclinical and clinical data, with a focus on quantitative efficacy, safety, and mechanistic

insights.

Executive Summary
Ulevostinag is a potent cyclic dinucleotide STING agonist designed to activate the innate

immune system to fight cancer. Administered intratumorally, it has shown promising anti-tumor

activity, particularly in combination with PD-1 inhibitors like pembrolizumab. This guide

compares Ulevostinag to other STING agonists in clinical development and established

immunotherapies such as checkpoint inhibitors, providing a comprehensive overview for

researchers and drug developers.

Mechanism of Action: STING Pathway Activation
Ulevostinag functions by targeting and activating the STING protein, a key component of the

innate immune system. This activation triggers a signaling cascade that leads to the production
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of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines.[1] This

process is intended to convert "cold" tumors, which are not recognized by the immune system,

into "hot" tumors with an inflamed microenvironment that can be targeted by T cells.
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Caption: Ulevostinag activates the STING pathway, leading to T-cell mediated tumor cell death.

Comparative Efficacy of Ulevostinag
Clinical trial data for Ulevostinag primarily focuses on its use in combination with the anti-PD-1

antibody pembrolizumab. The available data suggests a synergistic effect, with the combination

showing greater efficacy than either agent alone might be expected to produce.

Ulevostinag in Combination Therapy
The Phase II study (NCT04220866) in patients with untreated metastatic or unresectable,

recurrent Head and Neck Squamous Cell Carcinoma (HNSCC) showed that 4 out of 8

participants treated with the combination of Ulevostinag and pembrolizumab had a complete or

partial response.[2][3][4] This is in contrast to 1 out of 10 participants treated with

pembrolizumab monotherapy in the same study who had a complete or partial response.[2][4]

In a Phase I study (NCT03010176), the combination of Ulevostinag and pembrolizumab

demonstrated a response rate of 24% (6 out of 25 patients, all partial responses) in patients

with advanced solid tumors or lymphomas.[5] The monotherapy arm in this study showed no

complete or partial responses.[5]
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Therapy
Trial (Patient

Population)

Overall

Response Rate

(ORR)

Complete

Response (CR)

Partial

Response (PR)

Ulevostinag +

Pembrolizumab

NCT04220866

(HNSCC)
50% (4/8) Not specified 4

Pembrolizumab

Monotherapy

NCT04220866

(HNSCC)
10% (1/10) Not specified 1

Ulevostinag +

Pembrolizumab

NCT03010176

(Advanced Solid

Tumors/Lympho

mas)

24% (6/25) 0 6

Ulevostinag

Monotherapy

NCT03010176

(Advanced Solid

Tumors/Lympho

mas)

0% 0 0

Comparison with Other Immunotherapies
To provide context for Ulevostinag's efficacy, this section compares its performance with other

STING agonists and standard-of-care checkpoint inhibitors.

Other STING Agonists
Several other STING agonists are in clinical development, though direct head-to-head

comparative data is not yet available.
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STING Agonist Developer Clinical Trial (Status) Key Findings

ADU-S100

(Miwivudesen)

Aduro

Biotech/Novartis

NCT03172936

(Completed)

In combination with

spartalizumab (anti-

PD-1), showed an

ORR of 10.4% in a

Phase Ib study of

patients with

advanced solid tumors

or lymphomas.[6] The

development of ADU-

S100 was

discontinued by

Novartis.[5]

E7766 Eisai
NCT04144140

(Recruiting)

A Phase 1/1b trial is

ongoing for patients

with advanced solid

tumors and

lymphomas.

Preclinical data

showed potent anti-

tumor activity.[7]

SB 11285
Spring Bank

Pharmaceuticals

NCT04096638

(Recruiting)

A Phase 1a/1b trial is

evaluating SB 11285

alone and in

combination with

atezolizumab in

patients with

advanced solid

tumors.[7][8][9][10]

Preclinical studies

demonstrated potent,

durable anti-tumor

activity.[11]

Checkpoint Inhibitors (Monotherapy)
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The following table summarizes the efficacy of established checkpoint inhibitors in relevant

patient populations, providing a benchmark for evaluating novel immunotherapies.

Checkpoint Inhibitor
Trial (Patient

Population)

Overall Response

Rate (ORR)

Median Overall

Survival (OS)

Pembrolizumab
KEYNOTE-001

(Advanced NSCLC)

23% (previously

treated)

19.4 months

(treatment-naive)

Nivolumab

CheckMate 066

(Advanced Melanoma,

BRAF wild-type)

42%

Not Reached (vs. 10.8

months for

dacarbazine)[12]

Ipilimumab

CheckMate 067

(Advanced

Melanoma)

58% (in combination

with nivolumab)

19.9 months

(monotherapy)[3]

Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing clinical trial data. Below are

summaries of the key experimental protocols for Ulevostinag and its primary comparators.

Ulevostinag Trials Comparator Trials

Phase I (NCT03010176)
Advanced Solid Tumors/Lymphomas

Phase II (NCT04220866)
HNSCC

ADU-S100 Phase Ib
(NCT03172936)

Pembrolizumab KEYNOTE-001
(NCT01295827)

Nivolumab CheckMate 066
(NCT01721772)
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Caption: Key clinical trials for Ulevostinag and comparator immunotherapies.

Ulevostinag (MK-1454)
Trial: NCT03010176 (Phase I)[1][13]

Patient Population: Adults with advanced/metastatic solid tumors or lymphomas who have

failed standard therapy.

Intervention: Ulevostinag administered intratumorally (IT) as monotherapy or in

combination with intravenous (IV) pembrolizumab.

Dosing: Dose escalation of Ulevostinag; pembrolizumab at a standard dose.

Primary Endpoints: Safety, tolerability, maximum tolerated dose (MTD), and recommended

Phase 2 dose (RP2D).

Secondary Endpoints: Objective Response Rate (ORR), Duration of Response (DOR),

Progression-Free Survival (PFS).

Trial: NCT04220866 (Phase II)[3][14]

Patient Population: Adults with untreated metastatic or unresectable, recurrent HNSCC.

Intervention: Ulevostinag IT in combination with pembrolizumab IV versus pembrolizumab

IV alone.

Dosing: Ulevostinag at the RP2D determined in the Phase I trial; pembrolizumab at a

standard dose.

Primary Endpoint: Antitumor activity.

ADU-S100 (Miwivudesen)
Trial: NCT03172936 (Phase Ib)[15][16]

Patient Population: Adults with advanced/metastatic solid tumors or lymphomas.

Intervention: ADU-S100 IT in combination with spartalizumab IV.
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Dosing: Dose escalation of ADU-S100; fixed dose of spartalizumab.

Primary Endpoints: Safety, tolerability, MTD, and RP2D.

Secondary Endpoints: ORR, PFS, DOR.

Pembrolizumab
Trial: KEYNOTE-001 (Phase I)[8]

Patient Population: Patients with advanced solid tumors, including non-small cell lung

cancer (NSCLC) and melanoma.

Intervention: Pembrolizumab IV.

Dosing: Various doses and schedules were explored, with 2 mg/kg every 3 weeks and 10

mg/kg every 2 or 3 weeks being common.

Primary Endpoints: Safety, tolerability, and anti-tumor activity (ORR).

Nivolumab
Trial: CheckMate 066 (Phase III)[2][9]

Patient Population: Previously untreated patients with unresectable or metastatic BRAF

V600 wild-type melanoma.

Intervention: Nivolumab IV versus dacarbazine IV.

Dosing: Nivolumab 3 mg/kg every 2 weeks; dacarbazine 1000 mg/m² every 3 weeks.

Primary Endpoint: Overall Survival (OS).

Secondary Endpoints: PFS, ORR.

Conclusion
Ulevostinag (isomer 2) has demonstrated a promising safety profile and, in combination with

pembrolizumab, encouraging anti-tumor activity in early-phase clinical trials. Its mechanism of
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activating the innate immune system through the STING pathway represents a distinct and

potentially synergistic approach to cancer immunotherapy.

While direct comparisons with other STING agonists are limited by the early stage of

development for most candidates, the initial efficacy data for the Ulevostinag-pembrolizumab

combination appears favorable, particularly in HNSCC. Further evaluation in larger, randomized

trials is necessary to definitively establish its place in the evolving landscape of cancer

immunotherapy. For researchers and drug developers, the continued exploration of STING

agonists like Ulevostinag, both as monotherapies and in combination with checkpoint inhibitors,

remains a promising avenue for improving patient outcomes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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